8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC15927722
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5O3 |
|---|---|
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 8-amino-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C10H15N5O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3,(H2,11,12) |
| Standard InChI Key | LYQNASUUYWBIAI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CCOC |
Introduction
8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex molecular structure. It features an amino group at the 8-position and a methoxyethyl group at the 7-position of the purine ring, contributing to its unique chemical properties and biological activities. The compound's molecular formula is C10H15N5O3, and its molecular weight is approximately 248.27 g/mol .
Biological Activities and Potential Applications
Research indicates that this compound exhibits significant biological activities, making it a candidate for further pharmacological studies. Its potential applications span various fields, including medicinal chemistry and biological research.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to specific enzymes and receptors. Understanding these interactions can provide insights into its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. A comparison of these compounds highlights their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione | Methyl groups on different positions | Different substitution pattern affecting biological activity |
| 8-Amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione | Amino group instead of thioether | Potentially different biological interactions |
| 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Bromo substituent | Enhanced reactivity due to halogen presence |
Research and Development Applications
The compound's versatility in synthetic organic chemistry makes it a valuable intermediate for developing more complex molecules. Its applications highlight its importance in research and development across various fields.
Future Directions
Further research is needed to fully explore the therapeutic potential of 8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This includes detailed studies on its interaction with biological targets and its potential as a pharmacological agent.
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